2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-ethylphenyl)acetamide
Description
This compound belongs to the spiro-indoline-thiazolidinone class, characterized by a fused indoline and thiazolidinone ring system. The 3-chlorophenyl substituent at the 3' position and the 4-ethylphenylacetamide moiety at the 1-position define its structural uniqueness. Spirocyclic systems are prized in drug discovery for their conformational rigidity, which enhances target selectivity and metabolic stability .
Properties
IUPAC Name |
2-[3-(3-chlorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O3S/c1-2-17-10-12-19(13-11-17)28-23(31)15-29-22-9-4-3-8-21(22)26(25(29)33)30(24(32)16-34-26)20-7-5-6-18(27)14-20/h3-14H,2,15-16H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTOLQFPUSIVKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-ethylphenyl)acetamide (CAS Number: 893786-50-0) is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 492.0 g/mol. Its structure includes a spiro[indoline-thiazolidine] core, which is known for its diverse biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanisms may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes.
- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits several biological activities:
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory properties of compounds within the same class as this molecule. For instance, derivatives containing similar structural motifs have shown effectiveness as cyclooxygenase (COX) inhibitors:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
|---|---|---|---|
| Indomethacin | 0.65 | 29.6 | |
| Compound A | >100 | 20.5 | |
| Compound B | 12.47–13.0 | 0.04 |
These findings suggest that the compound may also possess potential as a COX inhibitor, contributing to reduced inflammation and pain.
Antioxidant Properties
The compound's structure may confer antioxidant capabilities, potentially reducing oxidative stress in cells. This effect can be particularly beneficial in conditions characterized by high levels of reactive oxygen species (ROS).
Cytotoxic Activity
Preliminary studies have indicated that similar compounds exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy. The exact cytotoxicity profile would require further investigation through in vitro assays.
Case Studies and Research Findings
A number of studies have been conducted to evaluate the biological activity of compounds related to this molecule:
- In vitro Studies : Compounds with similar structures have been tested for their ability to inhibit pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukins (IL-6 and IL-1). These studies demonstrate a significant reduction in these markers upon treatment with the compounds.
- Animal Models : In vivo experiments using carrageenan-induced paw edema models have shown that certain derivatives exhibit anti-inflammatory effects comparable to standard drugs like indomethacin and naproxen, with reduced ulcerogenic risks.
- Mechanistic Studies : Research has elucidated that the interaction with COX enzymes leads to decreased production of prostaglandins, which are key mediators in inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key analogs and their substituents:
*Estimated based on molecular formula.
Key Observations:
Methoxy groups (e.g., in ) increase electron density, which may improve hydrogen bonding but reduce metabolic stability compared to chloro or fluoro substituents .
Lipophilicity and Bioavailability :
- The 4-ethylphenyl group in the target compound likely offers intermediate lipophilicity compared to methyl (less bulky) or methoxy (polar) substituents, balancing solubility and membrane permeability .
- Fluorine in enhances bioavailability by resisting oxidative metabolism, a common advantage in drug design .
Biological Activity Trends: Analogs with spiro-thiazolidinone cores (e.g., ) exhibit antimicrobial, anti-inflammatory, and analgesic activities. For example, benzothiazole-linked derivatives in showed potent antibacterial activity (MIC: 2–8 µg/mL against S. aureus).
Structural and Crystallographic Insights
- Dihedral Angles : In dichlorophenylacetamide analogs (e.g., ), the thiazole and phenyl rings form a ~61.8° dihedral angle, creating a twisted conformation that may influence receptor binding.
- Hydrogen Bonding : N–H⋯N interactions stabilize crystal packing (R₂²(8) motif in ), a feature likely conserved in the target compound .
Q & A
Q. What are the key structural features of this compound, and how do they influence reactivity or bioactivity?
The compound contains a spiro[indoline-3,2'-thiazolidin] scaffold with a 3-chlorophenyl group at position 3' and an N-(4-ethylphenyl)acetamide moiety. The spiro junction introduces conformational rigidity, which may enhance binding specificity to biological targets . The thiazolidinone ring’s keto groups (2,4'-dioxo) are potential hydrogen-bond acceptors, while the 3-chlorophenyl and 4-ethylphenyl groups contribute to lipophilicity, affecting solubility and membrane permeability .
Q. What synthetic routes are reported for analogous spiro-thiazolidinone compounds?
Similar compounds are synthesized via multicomponent reactions (e.g., Ugi adduct cyclization) or stepwise condensation. For example, describes a 45% yield for a spiro-pyrrolidine derivative using glacial acetic acid under reflux . For this compound, a plausible route involves coupling a preformed spiro-thiazolidinone intermediate with N-(4-ethylphenyl)acetamide via nucleophilic substitution or amidation .
Q. How is the purity and structural integrity of this compound validated?
Techniques include:
- HRMS (High-Resolution Mass Spectrometry) for molecular weight confirmation (e.g., <1 ppm error, as in ).
- IR spectroscopy to verify functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for thiazolidinone and acetamide groups) .
- ¹H/¹³C NMR to confirm spiro geometry and substituent positions (e.g., indoline protons at δ 6.5–7.5 ppm and thiazolidinone protons at δ 3.0–4.5 ppm) .
Advanced Research Questions
Q. How can conflicting spectral data or synthetic yields be resolved during characterization?
- Contradiction Example: Discrepancies in NMR signals may arise from rotational isomerism in the spiro system. Use variable-temperature NMR or DFT calculations to model conformers .
- Low Yields: Optimize reaction conditions (e.g., switch to microwave-assisted synthesis, as in , or use catalysts like DMAP for amidation) .
Q. What computational methods are suitable for predicting binding modes or metabolic stability?
- Molecular Docking: Use software like AutoDock Vina to model interactions with targets (e.g., cyclooxygenase-2, given structural similarity to ’s anti-inflammatory analogs).
- ADMET Prediction: Tools like SwissADME can estimate solubility (LogP ~3.5) and cytochrome P450 interactions based on the 4-ethylphenyl group’s metabolic liability .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Core Modifications: Replace the 3-chlorophenyl with 4-fluorophenyl () to assess halogen effects on potency.
- Side-Chain Variations: Substitute the 4-ethylphenyl acetamide with a 4-methoxyphenyl group () to study electronic effects on target affinity .
Q. What analytical techniques resolve crystallographic disorder in spiro compounds?
- Single-Crystal X-ray Diffraction: Refine disordered regions using restraints (e.g., achieved an R factor of 0.033 by constraining thermal parameters for overlapping atoms).
- DFT-Optimized Structures: Compare computational models with experimental data to validate spiro conformations .
Methodological Challenges and Solutions
Q. How to address poor aqueous solubility during in vitro assays?
- Formulation: Use co-solvents like DMSO (<1% v/v) or surfactants (e.g., Tween-80) to maintain solubility without cytotoxicity.
- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) on the acetamide moiety to enhance hydrophilicity .
Q. What strategies mitigate oxidative degradation of the thiazolidinone ring?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
